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Kdm4-IN-2

Epigenetics Histone Demethylases Biochemical Assay

Choose Kdm4-IN-2 for its rigorously characterized dual KDM4/5 inhibition profile: Ki values of 4 nM (KDM4A) and 7 nM (KDM5B), with >45-fold selectivity over KDM2A and >900-fold over KDM6B. Unlike pan-inhibitors such as JIB-04 (IC50 230–1100 nM) or weaker alternatives like ML324 (KDM4B IC50 ~4.9 µM), Kdm4-IN-2 delivers low nanomolar cellular activity (IC50 38–123 nM) and documented Caco-2 permeability (11.64×10⁻⁶ cm/s). A matched-pair inactive control (Compound 41) is available, ensuring robust on-target/off-chemotype comparisons for assay validation and SAR campaigns.

Molecular Formula C25H26N6O
Molecular Weight 426.5 g/mol
Cat. No. B15145387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm4-IN-2
Molecular FormulaC25H26N6O
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1CC2(CCN(CC2)CCC3=CN(N=C3)C4=NC=CC5=C4N=CNC5=O)C6=CC=CC=C61
InChIInChI=1S/C25H26N6O/c32-24-20-6-11-26-23(22(20)27-17-28-24)31-16-18(15-29-31)7-12-30-13-9-25(10-14-30)8-5-19-3-1-2-4-21(19)25/h1-4,6,11,15-17H,5,7-10,12-14H2,(H,27,28,32)
InChIKeyAVFIHINZEZRGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdm4-IN-2: A Potent and Selective KDM4/KDM5 Dual Inhibitor for Epigenetic Research Procurement


Kdm4-IN-2, also known as Compound 19a, is a potent and selective dual inhibitor of the KDM4 and KDM5 subfamilies of Jumonji C (JmjC) domain-containing histone lysine demethylases. It is characterized by a C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one core, designed via a rational structure-based approach to exploit residue differences between KDM4 and KDM5 substrate binding sites, specifically targeting residues E169 and V313 (KDM4A numbering) to improve subfamily selectivity [1]. Biochemically, it demonstrates high affinity with inhibition constant (Ki) values of 4 nM for KDM4A and 7 nM for KDM5B . In cellular assays, it exhibits half-maximal inhibitory concentration (IC50) values of 100 nM for KDM4A, 43 nM for KDM4B, 38 nM for KDM5B, and 123 nM for KDM5C, confirming its cell-penetrant nature and on-target engagement [2].

Why Substituting Kdm4-IN-2 with Generic KDM4 Inhibitors Compromises Experimental Reproducibility and Data Quality


The KDM4/5 inhibitor landscape is populated by compounds with vastly divergent selectivity profiles and cellular potencies, rendering simple substitution scientifically unsound. For example, pan-inhibitors like JIB-04 exhibit promiscuous activity across multiple JmjC subfamilies with IC50 values in the 230-1100 nM range , while others like ML324 demonstrate significantly weaker biochemical potency (IC50 = 920 nM for JMJD2) and even higher cellular IC50 values (4.9 μM for KDM4B) [1]. Kdm4-IN-2, in contrast, was specifically designed to achieve a dual KDM4/5 inhibition profile with low nanomolar biochemical Ki values and a distinct cellular activity fingerprint [2]. The presence of a documented matched-pair inactive control compound (compound 41) in the original research further underscores the importance of its specific chemotype for valid target engagement studies [3]. Generic substitution without rigorous biochemical and cellular validation would introduce significant variability, potentially obscuring true KDM4/5-dependent phenotypes and confounding data interpretation.

Quantitative Evidence Guide for Kdm4-IN-2: Differentiating Potency, Selectivity, and Cellular Performance


Biochemical Potency: Kdm4-IN-2 Exhibits Low Nanomolar Ki Values for KDM4A and KDM5B, Significantly Outperforming Early-Generation Inhibitors

Kdm4-IN-2 demonstrates high binding affinity with Ki values of 4 nM for KDM4A and 7 nM for KDM5B [1]. In contrast, the widely used pan-inhibitor JIB-04 shows significantly lower potency, with reported IC50 values of approximately 440 nM for KDM4A and 230 nM for KDM5A in cell-free assays . This represents a >100-fold difference in potency for the primary target KDM4A, highlighting Kdm4-IN-2's superior biochemical engagement.

Epigenetics Histone Demethylases Biochemical Assay

Selectivity Profile: Kdm4-IN-2 Demonstrates a Distinct Dual KDM4/5 Inhibition Fingerprint Compared to Isoform-Selective Tools

Kdm4-IN-2 is characterized as a dual KDM4/5 inhibitor. Its selectivity profile is evidenced by its inhibition of multiple KDM4 and KDM5 isoforms in cellular assays: IC50 of 100 nM for KDM4A, 43 nM for KDM4B, 38 nM for KDM5B, and 123 nM for KDM5C [1]. It exhibits significantly weaker activity against other JmjC subfamilies, with reported IC50 values of 4.50 μM for KDM2A, 5.78 μM for KDM3A, and 90.22 μM for KDM6B . This contrasts sharply with isoform-selective inhibitors like KDM4D-IN-1, which shows an IC50 of 0.41 μM exclusively for KDM4D , or the more narrow-spectrum cyclic peptide CP2, which inhibits KDM4A (IC50 42 nM) and KDM4C (IC50 29 nM) but lacks potent KDM5 activity .

Selectivity Profiling KDM4 KDM5 Chemoproteomics

Cell-Based Activity: Kdm4-IN-2 Maintains Sub-Micromolar Cellular Potency, Overcoming Common Biochemical-to-Cellular Activity Drop

A key differentiator for Kdm4-IN-2 is its documented, albeit moderate, cell-based activity. The original research paper explicitly notes a "significant reduction from biochemical to cell-based activity across multiple analogues" and suggests that sub-nanomolar biochemical potency is required for sub-micromolar cellular activity [1]. Kdm4-IN-2, with a biochemical Ki of 4 nM, achieves cellular IC50 values of 100 nM (KDM4A), 43 nM (KDM4B), and 38 nM (KDM5B) [2]. This is a considerable improvement over earlier tools like ML324, which despite being a selective JMJD2 inhibitor with an IC50 of 920 nM in biochemical assays, exhibits a cellular IC50 of 4.9 μM for KDM4B [3], representing a >5-fold shift. Kdm4-IN-2 thus provides a more favorable and predictable window for cellular target engagement studies.

Cell Penetration Target Engagement Cellular Assay

Cell Permeability: Kdm4-IN-2 Demonstrates Quantified Caco-2 Permeability, Facilitating In Vitro and In Vivo Experimental Design

Kdm4-IN-2 has a measured Caco-2 permeability coefficient of 11.64 x 10⁻⁶ cm/s [1], which is indicative of moderate to high passive permeability. This quantitative data point allows researchers to estimate its absorption potential and is a critical parameter for planning cell-based assays and in vivo studies. In comparison, closely related analogues in the same series show varying permeability, with compound 19b exhibiting a higher value of 18.06 x 10⁻⁶ cm/s, while others like 34a drop below the detection limit (<0.76 x 10⁻⁶ cm/s) [2]. This demonstrates the impact of subtle structural modifications on permeability and underscores the value of having a characterized, permeable tool compound.

Caco-2 Permeability ADME Drug Discovery

Rational Design and Matched-Pair Control: Kdm4-IN-2's Scaffold is Optimized for KDM4/5 Selectivity and Comes with a Validated Inactive Control

Kdm4-IN-2 was not discovered through random screening but was the product of a rational structure-based design campaign aimed at exploiting residue differences (E169 and V313) between KDM4 and KDM5 substrate binding sites [1]. This targeted approach is a key differentiator from earlier, less selective inhibitors. Furthermore, the original publication describes the synthesis of compound 41, a matched-pair inactive control for 19a (Kdm4-IN-2) [2]. This provides researchers with a critical tool for confirming that any observed biological effects are specifically due to KDM4/5 inhibition and not off-target activities of the chemotype. Many other KDM4 inhibitors lack a publicly disclosed, validated negative control.

Structure-Based Design Chemical Probe Control Compound

Optimal Research and Procurement Applications for Kdm4-IN-2 Based on Evidence-Based Performance


Biochemical and Cellular Characterization of Dual KDM4/5-Dependent Phenotypes

Researchers investigating biological processes where both KDM4 and KDM5 subfamilies are implicated, such as specific cancer cell proliferation, transcriptional regulation, or chromatin remodeling, will find Kdm4-IN-2 to be an optimal tool. Its low nanomolar biochemical Ki values (KDM4A: 4 nM; KDM5B: 7 nM) [1] and validated sub-micromolar cellular IC50 values (KDM4A: 100 nM; KDM5B: 38 nM) [2] allow for robust target engagement in vitro. The known Caco-2 permeability of 11.64 x 10⁻⁶ cm/s [3] provides confidence that the compound can access intracellular targets. This scenario is specifically enabled by the evidence of its potent dual inhibition profile and cell penetration, as detailed in Section 3.

Structure-Activity Relationship (SAR) Studies on Pyridopyrimidinone-Based KDM Inhibitors

Kdm4-IN-2 serves as a well-characterized benchmark compound for medicinal chemistry efforts aimed at developing novel KDM4/5 inhibitors. The published data on its biochemical and cellular activity across a panel of related enzymes (KDM4A/B, KDM5B/C, KDM2A, KDM3A, KDM6B) provides a comprehensive baseline for assessing new analogues. Researchers can directly compare the potency and selectivity of their novel compounds against this reference standard. The availability of a matched-pair inactive control (compound 41) [4] further enhances its utility in SAR campaigns by providing a clear on-target/off-chemotype comparison.

Validation of High-Throughput Screening Hits Targeting KDM4 or KDM5

For screening campaigns that identify potential KDM4 or KDM5 inhibitors, Kdm4-IN-2 is an ideal positive control and a tool for orthogonal assay validation. Its well-defined selectivity window (e.g., >45-fold over KDM2A, >900-fold over KDM6B) allows for robust assay development and hit confirmation. The quantitative data on its biochemical and cellular activity provides a reliable benchmark to gauge the potency and efficacy of new hits, ensuring that follow-up chemistry is focused on compounds with comparable or superior profiles.

In Vitro Studies Requiring a Chemically Defined and Commercially Accessible KDM4/5 Probe

Unlike early-generation KDM inhibitors with poorly defined selectivity or limited commercial availability, Kdm4-IN-2 is a chemically defined entity (CAS: 2369607-62-3) with a published synthesis and characterization data . It is available from multiple commercial vendors, ensuring procurement consistency. Researchers conducting experiments in epigenetics, oncology, or cellular reprogramming can procure a reliable, well-documented probe that meets the criteria for reproducibility and data quality, as outlined by the Chemical Probes Portal and other community standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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